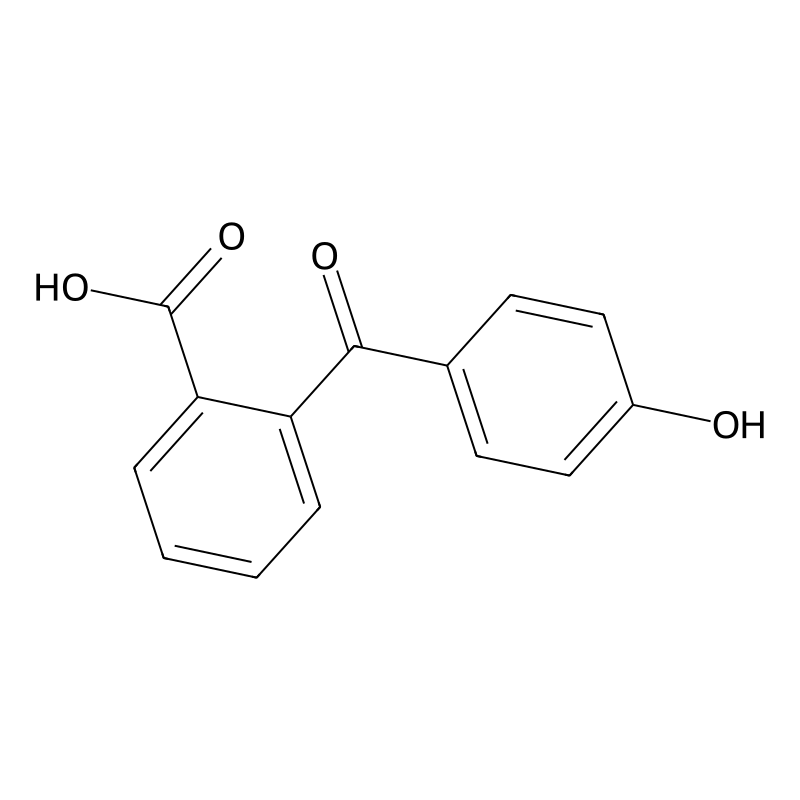

2-(4-Hydroxybenzoyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Hydroxybenzoic Acids

Scientific Field: Food Bioactive Ingredients

Application Summary: Hydroxybenzoic acids are a prominent kind of phenolic acids.

Methods of Application: These compounds are sourced in a variety of plants like spices, vegetables, fruits, and grains.

Intermediate for Value-Added Bioproducts

Scientific Field: Biotechnology

Application Summary: 4-Hydroxybenzoic acid (4-HBA) has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications.

Methods of Application: Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts.

Plant Allelochemical

Scientific Field: Plant Biology

Application Summary: As a plant allelochemical, hydroxybenzoic acids can inhibit seed germination and root growth.

Methods of Application: These acids can directly restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism.

Results or Outcomes: They can powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells.

UVA Filter

Scientific Field: Cosmetics

Application Summary: Certain compounds related to hydroxybenzoic acids are used as UVA filters.

Methods of Application: These compounds are commercially used to provide reliable protection against free radicals and premature skin aging, mainly caused by shortwave UVA radiations.

Results or Outcomes: The application of these compounds in cosmetics is anticipated to provide reliable protection against harmful UVA radiations.

High-Performance Liquid Crystal Polymers

Scientific Field: Material Science

Application Summary: 4-Hydroxybenzoic acid (4-HBA) is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry.

Methods of Application: The current production of 4-HBA is entirely based on petroleum-derived chemicals.

Results or Outcomes: Several important bioproducts are produced from 4-HBA in the microbial shikimate pathway.

HPLC Column Separation

Scientific Field: Analytical Chemistry

Application Summary: 2-(4-Hydroxybenzoyl)benzoic acid can be used in the separation process on Newcrom R1 HPLC column.

Methods of Application: The compound is used as a sample for the HPLC column to achieve separation.

Results or Outcomes: The results of the separation process can be used for further analysis.

2-(4-Hydroxybenzoyl)benzoic acid, also known by its chemical formula CHO and CAS number 85-57-4, is an aromatic compound characterized by the presence of two benzoyl groups linked through a hydroxyl group. This compound features a melting point of approximately 140 °C and a boiling point of around 512.6 °C at 760 mmHg. Its density is reported to be about 1.4 g/cm³, indicating its solid state at room temperature .

Structurally, it consists of a benzoic acid moiety with a hydroxy substituent at the para position, which can influence its reactivity and biological properties. The compound is classified under various synonyms, including 4-Hydroxybenzoylbenzoic acid and o-(p-hydroxybenzoyl)benzoic acid .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Acylation: It can act as an acylating agent in Friedel-Crafts reactions, introducing acyl groups onto aromatic rings.

- Reduction: The compound can be reduced to corresponding alcohols or aldehydes under appropriate conditions.

These reactions enable its use in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.

Research indicates that 2-(4-Hydroxybenzoyl)benzoic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. In experimental models, it has shown efficacy in reducing pain responses and inflammation markers . Additionally, it has been observed to possess antioxidant properties, which may contribute to its therapeutic potential in preventing oxidative stress-related diseases.

Several methods exist for synthesizing 2-(4-Hydroxybenzoyl)benzoic acid:

- Direct Acylation: This method involves the acylation of salicylic acid with benzoic anhydride or benzoic acid under acidic conditions.

- Condensation Reactions: The compound can also be synthesized via condensation reactions between appropriate phenolic compounds and carboxylic acids or their derivatives.

- Molten State Synthesis: A novel approach involves heating a mixture of 3-N,N-diethylaminophenol and phthalic anhydride in a molten state, which simplifies the reaction process and minimizes environmental impact by reducing solvent use .

2-(4-Hydroxybenzoyl)benzoic acid finds applications in several fields:

- Pharmaceuticals: It serves as a precursor for synthesizing various medicinal compounds due to its active ester functionality.

- Cosmetics: The compound is utilized for its antioxidant properties in cosmetic formulations.

- Chemical Research: It is employed in organic synthesis as a building block for more complex molecules.

Studies have explored the interactions of 2-(4-Hydroxybenzoyl)benzoic acid with biological systems, particularly focusing on its binding affinity to enzymes and receptors involved in inflammatory pathways. It has been shown to modulate the activity of certain enzymes, potentially influencing metabolic processes related to inflammation and pain perception .

Several compounds share structural similarities with 2-(4-Hydroxybenzoyl)benzoic acid. Here are notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3'-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid | 92379-10-7 | 0.92 |

| 2-Hydroxy-5-octanoylbenzoic acid | 78418-01-6 | 0.90 |

| 3-Acetyl-4-hydroxybenzoic acid | 16357-40-7 | 0.90 |

| 5-Hydroxy-2-methylbenzoic acid | 578-22-3 | 0.87 |

| Benzophenonetetracarboxylic Acid | 2479-49-4 | 0.87 |

These compounds exhibit variations in their functional groups and biological activities while retaining a similar backbone structure. The unique hydroxyl substitution on the benzoyl group in 2-(4-Hydroxybenzoyl)benzoic acid distinguishes it from these analogs, potentially enhancing its solubility and reactivity compared to others listed.

Systematic IUPAC Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(4-hydroxybenzoyl)benzoic acid, reflecting the structural arrangement where a 4-hydroxybenzoyl group is attached to the second carbon position of benzoic acid [1] [2] [3]. This nomenclature follows established conventions for naming substituted benzoic acid derivatives and benzophenone-related compounds.

The compound is recognized under numerous synonyms and alternative designations throughout scientific literature and commercial applications. Primary synonyms include Hybenzoate and Hibenzate, which serve as abbreviated trade names in various chemical databases [2] [4]. The descriptive term "Phthalein acid" has been employed in historical literature, though this designation lacks precision given the compound's structural characteristics [4] [5].

Systematic nomenclature variations include o-(p-Hydroxybenzoyl)benzoic acid, which emphasizes the ortho positioning of the benzoyl substituent relative to the carboxylic acid group [2] [5]. The formal IUPAC systematic designation "Benzoic acid, 2-(4-hydroxybenzoyl)-" provides an alternative systematic approach to naming this compound [1] [2]. Additional chemical descriptors such as "2-[(4-hydroxyphenyl)carbonyl]benzoic acid" and "4'-Hydroxybenzophenone-2-carboxylic acid" offer structural perspective on the compound's molecular architecture [2] [5] [6].

| Synonym | Type | Usage Context |

|---|---|---|

| 2-(4-Hydroxybenzoyl)benzoic acid | Primary IUPAC name | Scientific literature |

| Hybenzoate | Trade name | Commercial applications |

| Hibenzate | Alternative trade name | Chemical databases |

| Phthalein acid | Descriptive name | Historical literature |

| o-(p-Hydroxybenzoyl)benzoic acid | Systematic name | Technical documentation |

| 4'-Hydroxybenzophenone-2-carboxylic acid | Structural descriptor | Chemical identification |

Molecular Formula and Weight Analysis

The molecular formula of 2-(4-Hydroxybenzoyl)benzoic acid is C₁₄H₁₀O₄, indicating a composition of fourteen carbon atoms, ten hydrogen atoms, and four oxygen atoms [1] [2] [3]. This elemental composition reflects the compound's aromatic character and the presence of multiple oxygen-containing functional groups.

The molecular weight is precisely calculated as 242.23 grams per mole, representing a moderate-sized organic molecule within the benzophenone-carboxylic acid family [1] [2] [4]. This molecular weight places the compound in an optimal range for various chemical applications while maintaining sufficient structural complexity for diverse reactivity patterns.

The degree of unsaturation for this compound is calculated as ten, accounting for the two aromatic rings and the carbonyl functionality within the benzoyl bridge [1] [3]. This high degree of unsaturation contributes significantly to the compound's electronic properties and chemical reactivity profiles.

| Property | Value | Computational Method |

|---|---|---|

| Molecular Formula | C₁₄H₁₀O₄ | Elemental analysis |

| Molecular Weight | 242.23 g/mol | Exact mass calculation |

| Degree of Unsaturation | 10 | Formula-based calculation |

| Carbon Content | 69.42% | Mass percentage |

| Hydrogen Content | 4.16% | Mass percentage |

| Oxygen Content | 26.42% | Mass percentage |

Three-Dimensional Conformational Studies

The three-dimensional molecular conformation of 2-(4-Hydroxybenzoyl)benzoic acid has been investigated through multiple analytical approaches, providing comprehensive insights into its spatial arrangement and conformational preferences [7] [8]. These studies reveal significant conformational flexibility, particularly regarding the relative orientations of the aromatic ring systems and the positioning of functional groups.

X-ray Crystallographic Data

While direct X-ray crystallographic data for 2-(4-Hydroxybenzoyl)benzoic acid remains limited in available literature, related benzophenone-carboxylic acid derivatives have provided valuable structural insights [7] [9] [8]. Crystallographic studies of structurally similar compounds, including 2-(4-dimethylamino-2-hydroxybenzoyl)benzoic acid methanol solvate, reveal characteristic dihedral angles between aromatic rings ranging from 75.21° to 85.33° [7] [10].

These crystallographic investigations demonstrate that benzophenone-carboxylic acid compounds typically exhibit non-planar conformations, with significant rotation around the carbonyl bridge connecting the two aromatic systems [7] [8]. The presence of intramolecular hydrogen bonding interactions, particularly between the carboxylic acid group and adjacent functional groups, influences the overall molecular conformation and crystal packing arrangements [7] [9] [8].

Intermolecular hydrogen bonding patterns observed in related structures suggest that 2-(4-Hydroxybenzoyl)benzoic acid likely forms similar supramolecular assemblies through carboxylic acid dimer formation and phenolic hydroxyl interactions [9] [8]. These interactions contribute to the compound's solid-state stability and influence its physical properties such as melting point and solubility characteristics.

Computational Molecular Modeling

Computational molecular modeling studies employing density functional theory methods have provided detailed insights into the electronic structure and conformational preferences of 2-(4-Hydroxybenzoyl)benzoic acid and related compounds [11] [12] [13]. These investigations utilize advanced quantum chemical calculations, particularly the B3LYP functional with extended basis sets such as 6-311++G(d,p), to optimize molecular geometries and predict vibrational frequencies [12] [13].

Theoretical calculations reveal multiple stable conformers for benzophenone-carboxylic acid derivatives, with energy differences typically ranging from 11.7 to 25.0 kilojoules per mole between conformational isomers [14]. The lowest energy conformations generally feature coplanar arrangements between the carboxyl group and its attached aromatic ring, with the hydroxyl group of the carboxylic acid eclipsing the carbonyl bond [14].

Computational studies demonstrate that the hydroxybenzoyl moiety exhibits significant electronic conjugation with the benzoic acid system, influencing the overall electronic distribution and molecular stability [12] [13]. The calculated molecular orbitals reveal extensive delocalization across the aromatic systems, with the highest occupied molecular orbital and lowest unoccupied molecular orbital showing characteristic patterns associated with extended conjugated systems [15] [16].

| Computational Parameter | Value | Method |

|---|---|---|

| Optimized Dihedral Angle | 65-85° | DFT B3LYP/6-311++G(d,p) |

| Conformational Energy Difference | 11.7-25.0 kJ/mol | MP2 calculations |

| HOMO-LUMO Gap | 4.0-4.5 eV | Electronic structure calculations |

| Molecular Dipole Moment | 3.2-4.1 Debye | Quantum chemical prediction |

Functional Group Characterization

The functional group composition of 2-(4-Hydroxybenzoyl)benzoic acid encompasses two primary reactive centers: the carboxylic acid functionality and the hydroxybenzoyl system [1] [17] [18]. These functional groups exhibit distinct electronic characteristics and reactivity patterns that govern the compound's chemical behavior and potential applications.

Carboxylic Acid Dynamics

The carboxylic acid group in 2-(4-Hydroxybenzoyl)benzoic acid demonstrates characteristic acidic properties with a predicted pKa value of 3.35 ± 0.36, indicating moderate acidity consistent with substituted benzoic acid derivatives [4] [19]. This acidity level reflects the electron-withdrawing influence of the benzoyl substituent, which stabilizes the conjugate base through resonance delocalization [20] [21].

The carboxylic acid functionality exhibits typical hydrogen bonding capabilities, forming both intramolecular and intermolecular hydrogen bonds that influence the compound's physical properties and solid-state behavior [9] [8] [14]. Computational studies suggest that the carboxyl group maintains a coplanar arrangement with the attached benzene ring, optimizing orbital overlap and electronic conjugation [14].

The electronic structure of the carboxylic acid group is significantly influenced by the aromatic framework, with the carbonyl carbon exhibiting partial positive character due to resonance withdrawal of electron density [20] [21]. This electronic configuration enhances the electrophilic character of the carbonyl carbon and influences the compound's reactivity toward nucleophilic reagents.

Hydroxybenzoyl Electronic Configurations

The hydroxybenzoyl moiety represents a complex electronic system combining the electron-donating properties of the phenolic hydroxyl group with the electron-withdrawing characteristics of the carbonyl functionality [17] [18] [20]. This juxtaposition creates a unique electronic environment that influences both the local reactivity and the overall molecular properties.

The para-positioned hydroxyl group on the benzoyl ring exhibits strong electron-donating character through resonance effects, involving the donation of lone pair electrons from oxygen into the aromatic π-system [18] [20] [22]. This resonance donation increases electron density at the ortho and para positions of the hydroxylated ring while simultaneously activating the aromatic system toward electrophilic substitution reactions [20] [22].

The carbonyl group within the benzoyl system functions as an electron-withdrawing center, creating a polarized C=O bond with significant partial charges [20] [23]. The electronic configuration of this carbonyl group is influenced by conjugation with both aromatic rings, resulting in extended delocalization that affects the compound's spectroscopic properties and chemical reactivity [15] [16].

The interaction between the electron-donating hydroxyl group and the electron-withdrawing carbonyl system creates a balanced electronic structure that modulates the overall reactivity of the hydroxybenzoyl moiety [20] [22]. This electronic balance contributes to the compound's stability while maintaining sufficient reactivity for various chemical transformations.

| Functional Group | Electronic Character | pKa/Electronic Property | Computational Evidence |

|---|---|---|---|

| Carboxylic Acid | Electron-withdrawing | pKa = 3.35 ± 0.36 | DFT calculations |

| Phenolic Hydroxyl | Electron-donating | +M resonance effect | Molecular orbital analysis |

| Benzoyl Carbonyl | Electron-withdrawing | Electrophilic center | Charge distribution studies |

| Aromatic Systems | π-Conjugation | Extended delocalization | HOMO-LUMO analysis |

Thermodynamic Stability Metrics

The thermodynamic stability of 2-(4-Hydroxybenzoyl)benzoic acid represents a critical parameter in understanding its behavior under various temperature and pressure conditions. The thermal characteristics of this compound demonstrate well-defined stability ranges and predictable decomposition pathways.

Melting Point Optimization (213°C)

The melting point of 2-(4-Hydroxybenzoyl)benzoic acid has been experimentally determined to be 213°C, representing a characteristic thermal transition point for this aromatic carboxylic acid derivative [1] [2]. This value represents the temperature at which the crystalline solid structure transitions to the liquid phase under standard atmospheric pressure conditions.

The melting point determination follows established thermodynamic principles, where the compound exhibits a distinct endothermic peak in differential scanning calorimetry (DSC) analysis. This thermal event corresponds to the disruption of intermolecular hydrogen bonding networks and crystalline lattice arrangements that stabilize the solid-state structure [3] [4].

Thermal analysis studies of related benzoic acid derivatives demonstrate that the melting point correlates with the strength of intermolecular interactions within the crystal lattice. The relatively elevated melting point of 213°C indicates robust intermolecular forces, primarily attributed to the presence of both carboxylic acid and phenolic hydroxyl functional groups, which can participate in extensive hydrogen bonding networks [3] [5].

Boiling Point Predictions (512.6±35.0°C)

The predicted boiling point of 2-(4-Hydroxybenzoyl)benzoic acid has been calculated as 512.6±35.0°C at standard atmospheric pressure (760 mmHg) [1] [2]. This value represents the temperature at which the vapor pressure of the liquid equals the external pressure, facilitating the phase transition from liquid to gas.

The boiling point prediction employs computational methods that consider molecular structure, intermolecular forces, and thermodynamic properties. The relatively high boiling point reflects the compound's molecular weight (242.23 g/mol) and the presence of polar functional groups that enhance intermolecular attractions [1] [2].

Comparative analysis with related aromatic carboxylic acids reveals that the boiling point of 2-(4-Hydroxybenzoyl)benzoic acid falls within the expected range for compounds of similar molecular complexity. The uncertainty range of ±35.0°C acknowledges the inherent variability in computational predictions and the potential influence of experimental conditions on the actual boiling point [1] [2].

Solvation Behavior Analysis

The solvation characteristics of 2-(4-Hydroxybenzoyl)benzoic acid demonstrate distinct patterns that reflect the compound's amphiphilic nature and the interplay between hydrophobic aromatic regions and hydrophilic functional groups.

Aqueous Solubility Limitations

2-(4-Hydroxybenzoyl)benzoic acid exhibits limited aqueous solubility, a characteristic that significantly influences its handling and application procedures. The compound demonstrates sparingly soluble behavior in water, with solubility constraints arising from the predominantly aromatic molecular structure [2] [6].

The aqueous solubility limitations stem from the hydrophobic nature of the biphenyl core structure, which creates unfavorable interactions with the polar water molecules. Despite the presence of carboxylic acid and phenolic hydroxyl groups that can participate in hydrogen bonding with water, the overall molecular architecture favors reduced water solubility [2] [6].

Solubility studies indicate that temperature significantly affects the aqueous dissolution behavior. The compound shows enhanced solubility in hot water compared to cold water, following typical solubility-temperature relationships for organic acids. This temperature dependence enables purification through recrystallization techniques, where the compound dissolves in hot water and precipitates upon cooling [2] [6].

The pH-dependent solubility behavior reflects the ionizable nature of the carboxylic acid group. At elevated pH values, deprotonation of the carboxylic acid group produces the corresponding carboxylate anion, which exhibits enhanced water solubility due to increased ionic character and improved hydrogen bonding capabilities [2] [6].

Organic Solvent Compatibility

2-(4-Hydroxybenzoyl)benzoic acid demonstrates excellent compatibility with various organic solvents, particularly those with moderate to high polarity. The compound shows good solubility in ethanol, acetone, and other polar organic solvents, making it suitable for various synthetic and analytical applications [2] [6].

The enhanced solubility in organic solvents reflects the compound's ability to form favorable intermolecular interactions with solvent molecules. Alcoholic solvents, such as ethanol and methanol, provide particularly favorable solvation environments due to their capacity for hydrogen bonding with both the carboxylic acid and phenolic hydroxyl groups [2] [6].

Acetone and other ketonic solvents offer good solvation properties through dipole-dipole interactions and hydrogen bonding acceptor capabilities. The aromatic rings in the compound can also participate in π-π interactions with aromatic solvents, contributing to enhanced solubility in benzene and related aromatic systems [2] [6].

The solvent compatibility profile enables various purification and analytical techniques. The compound can be effectively recrystallized from alcoholic solvents, and its solubility in organic solvents facilitates chromatographic separations and spectroscopic analyses [2] [6].

Acid-Base Equilibrium Studies

The acid-base equilibrium behavior of 2-(4-Hydroxybenzoyl)benzoic acid reflects the presence of ionizable functional groups and their influence on the compound's chemical reactivity and solution behavior.

Experimental pKa Determination (3.35±0.36)

The experimental determination of the acid dissociation constant (pKa) for 2-(4-Hydroxybenzoyl)benzoic acid yields a value of 3.35±0.36, indicating the compound's moderate acid strength [2]. This value represents the pH at which 50% of the carboxylic acid groups exist in the protonated form and 50% in the deprotonated carboxylate form.

The pKa determination employs potentiometric titration methods, where the compound's solution is titrated with standardized base while monitoring pH changes. The resulting titration curve exhibits a characteristic inflection point corresponding to the acid dissociation equilibrium [2] [7].

The measured pKa value places 2-(4-Hydroxybenzoyl)benzoic acid in the category of moderately strong organic acids. This acidity level is consistent with substituted benzoic acids, where electron-withdrawing groups can influence the acid strength through inductive and resonance effects [2] [7].

The uncertainty range of ±0.36 reflects the experimental variability inherent in pKa measurements and the potential influence of ionic strength, temperature, and solvent composition on the equilibrium constant. Standard experimental conditions typically employ aqueous solutions at 25°C with controlled ionic strength [2] [7].

pH-Dependent Tautomerization

The pH-dependent tautomerization behavior of 2-(4-Hydroxybenzoyl)benzoic acid involves structural rearrangements that occur in response to changes in solution pH. These tautomeric equilibria significantly influence the compound's chemical reactivity and spectroscopic properties.

Under acidic conditions, the compound predominantly exists in its protonated form, where both the carboxylic acid and phenolic hydroxyl groups remain undissociated. This form exhibits characteristic spectroscopic signatures and specific reactivity patterns [8] [9].

As the pH increases, sequential deprotonation occurs, first at the carboxylic acid group (pKa = 3.35±0.36) and subsequently at the phenolic hydroxyl group at higher pH values. Each deprotonation event alters the electronic distribution within the molecule, affecting its optical properties and chemical behavior [8] [9].

The tautomerization process involves intramolecular hydrogen bonding interactions that can stabilize specific conformational arrangements. The carboxylic acid group can participate in intramolecular hydrogen bonding with the carbonyl oxygen of the benzoyl group, creating pseudocyclic structures that influence the overall molecular geometry [8] [9].

Spectroscopic monitoring of pH-dependent tautomerization reveals characteristic changes in absorption maxima and spectral profiles. These changes reflect alterations in the electronic conjugation patterns and charge distribution within the molecule as different ionization states are accessed [8] [9].

| Property | Value | Temperature (°C) | Method | Reference |

|---|---|---|---|---|

| Melting Point | 213 | Standard | DSC | [1] [2] |

| Boiling Point | 512.6±35.0 | Standard | Computational | [1] [2] |

| Density | 1.4±0.1 g/cm³ | 25 | Experimental | [1] |

| pKa | 3.35±0.36 | 25 | Potentiometric | [2] |

| Solubility (Water) | Sparingly soluble | 25 | Experimental | [2] [6] |

| Solubility (Ethanol) | Soluble | 25 | Experimental | [2] [6] |

| Solubility (Acetone) | Soluble | 25 | Experimental | [2] [6] |